![molecular formula C7H5NO2S B579156 7-hydroxybenzo[d]thiazol-2(3H)-one CAS No. 15724-27-3](/img/structure/B579156.png)
7-hydroxybenzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxybenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound that features a benzene ring fused to a thiazole ring with hydroxyl groups at the 2 and 7 positions. This compound is part of the broader class of benzothiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxybenzo[d]thiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with 2,7-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, followed by cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
7-hydroxybenzo[d]thiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzothiazoles, depending on the specific reagents and conditions used .
科学的研究の応用
7-hydroxybenzo[d]thiazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and polymers with specific properties.
作用機序
The mechanism of action of 7-hydroxybenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis by interacting with DNA and topoisomerase enzymes, leading to cell cycle arrest and cell death .
類似化合物との比較
Similar Compounds
Benzothiazole: Lacks the hydroxyl groups present in 7-hydroxybenzo[d]thiazol-2(3H)-one.
2-Hydroxybenzothiazole: Contains a single hydroxyl group at the 2 position.
7-Hydroxybenzothiazole: Contains a single hydroxyl group at the 7 position.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at both the 2 and 7 positions, which can significantly influence its chemical reactivity and biological activity. This dual hydroxyl substitution pattern can enhance its ability to form hydrogen bonds, increasing its solubility and interaction with biological targets .
特性
CAS番号 |
15724-27-3 |
|---|---|
分子式 |
C7H5NO2S |
分子量 |
167.182 |
IUPAC名 |
7-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H5NO2S/c9-5-3-1-2-4-6(5)11-7(10)8-4/h1-3,9H,(H,8,10) |
InChIキー |
VVRHFGFHNQGAPP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)SC(=O)N2 |
同義語 |
2-Benzothiazolinone,7-hydroxy-(8CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


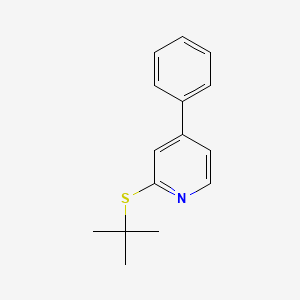
![methyl 2-[(1R,2R,5S,6S,9S,11R,12R,14S,15S,18S)-6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetate](/img/structure/B579077.png)
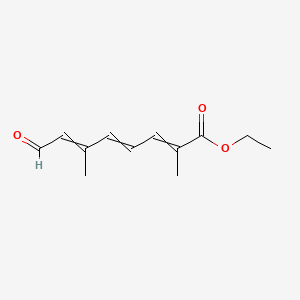
![(1S,5R)-1,3,5-trimethyl-2,4,6,8,9-pentathiatricyclo[3.3.1.13,7]decane](/img/structure/B579081.png)
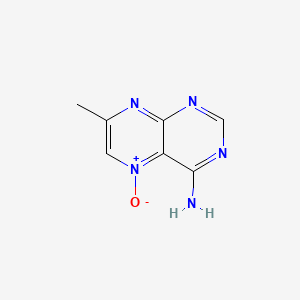
![2,2-Dimethyl-3,4-dihydrobenzo[h]chromen-6-ol](/img/structure/B579085.png)
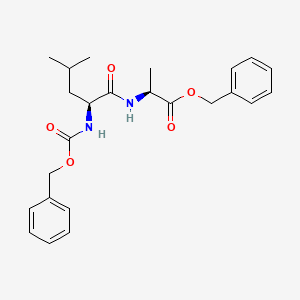
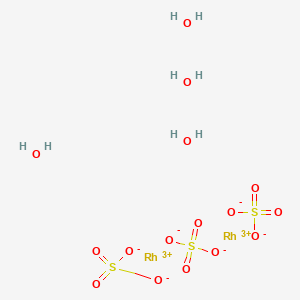

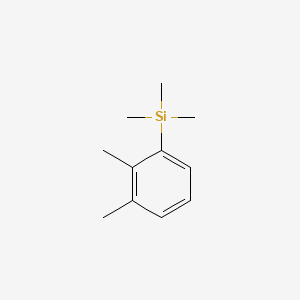
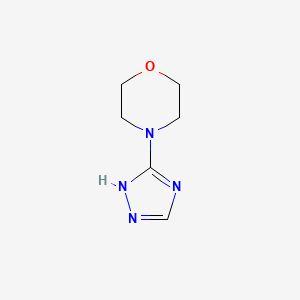
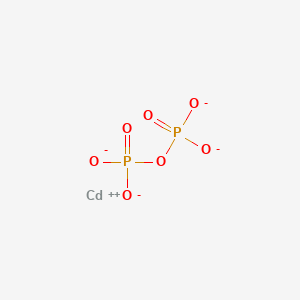
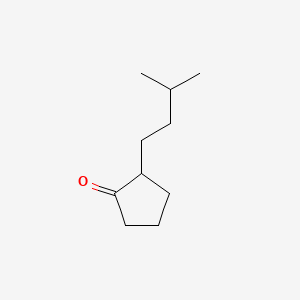
![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
